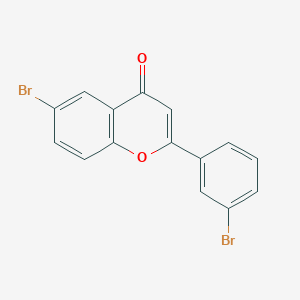
米那普仑
概述
描述
Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of fibromyalgia and, in some countries, for major depressive disorder . It is marketed under various trade names, including Ixel, Savella, Dalcipran, and Toledomin . Milnacipran is known for its balanced reuptake inhibition of both serotonin and norepinephrine, which makes it unique among SNRIs .
科学研究应用
Milnacipran has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying SNRI mechanisms and developing new antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Primarily used in the treatment of fibromyalgia and major depressive disorder. .
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents
作用机制
Target of Action
Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . The primary targets of Milnacipran are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft . By inhibiting these transporters, Milnacipran increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission .
Mode of Action
Milnacipran works by inhibiting the reuptake of both serotonin and norepinephrine, with a somewhat increased preference for noradrenaline reuptake inhibition . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their neurotransmission . This can lead to various downstream effects, such as the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, the enhancement of norepinephrine neurotransmission is thought to play an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord . Furthermore, the increased serotonin levels can also contribute to the analgesic effects of Milnacipran .
Result of Action
The molecular and cellular effects of Milnacipran’s action primarily involve the enhancement of serotonin and norepinephrine neurotransmission, which can lead to various downstream effects. For instance, Milnacipran has been shown to alleviate depression-like behaviors in rats, alleviate the dysregulation of synaptic plasticity, and suppress neuroinflammation within the hippocampus induced by lipopolysaccharide (LPS) treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Milnacipran. For instance, gut microbiota differences have been shown to affect susceptibility to intestinal I/R-induced enterogenic sepsis, and gut microbiota-derived Milnacipran plays a pivotal role in tolerance to intestinal I/R in an AHR/ILC3/IL-22 signaling-dependent manner . Furthermore, the efficacy of Milnacipran can also be influenced by factors such as the patient’s health status, co-administration with other drugs, and genetic factors .
生化分析
Biochemical Properties
Milnacipran plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . It interacts with serotonin and norepinephrine transporters, blocking their function and preventing the reabsorption of these neurotransmitters into presynaptic neurons . This interaction enhances neurotransmission and contributes to its therapeutic effects.
Cellular Effects
Milnacipran influences various types of cells and cellular processes. It affects neuronal cells by increasing the availability of serotonin and norepinephrine, which are critical for mood regulation and pain perception . This compound also impacts cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in gene expression and cellular metabolism . These effects contribute to the overall improvement in mood and reduction in pain symptoms.
Molecular Mechanism
At the molecular level, milnacipran exerts its effects by binding to serotonin and norepinephrine transporters, inhibiting their activity . This inhibition prevents the reuptake of these neurotransmitters, resulting in increased extracellular concentrations . Additionally, milnacipran may influence the activity of other receptors and ion channels, further modulating neurotransmitter release and neuronal excitability . These molecular interactions underlie its therapeutic efficacy in treating depression and fibromyalgia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of milnacipran have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation . Long-term studies have shown that milnacipran maintains its efficacy in modulating neurotransmitter levels and improving symptoms over extended periods . Some studies have reported potential tolerance development with prolonged use, necessitating dosage adjustments .
Dosage Effects in Animal Models
The effects of milnacipran vary with different dosages in animal models. At lower doses, it effectively increases serotonin and norepinephrine levels without significant adverse effects . Higher doses may lead to toxic effects, including increased heart rate, hypertension, and behavioral changes . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Milnacipran is primarily metabolized in the liver through conjugation and oxidation processes . It undergoes minimal cytochrome P450-mediated metabolism, with the majority of the dose excreted unchanged in urine . This metabolic profile suggests a relatively low potential for drug-drug interactions and a predictable pharmacokinetic behavior .
Transport and Distribution
Within cells and tissues, milnacipran is transported and distributed via passive diffusion and active transport mechanisms . It exhibits low binding to plasma proteins, allowing for efficient distribution to target tissues . The compound’s ability to cross the blood-brain barrier is particularly important for its central nervous system effects .
Subcellular Localization
Milnacipran’s subcellular localization is primarily within the cytoplasm and synaptic vesicles of neurons . It does not undergo significant post-translational modifications or targeting to specific organelles . This localization is consistent with its role in modulating neurotransmitter levels and influencing synaptic transmission.
准备方法
Synthetic Routes and Reaction Conditions
Milnacipran is synthesized through a multi-step process that involves the formation of a cyclopropane ring and subsequent functionalization. The key steps include:
Formation of Cyclopropane Ring: The synthesis begins with the reaction of phenylacetonitrile with diethylamine to form an intermediate, which is then cyclized to produce the cyclopropane ring.
Industrial Production Methods
Industrial production of milnacipran involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Milnacipran undergoes various chemical reactions, including:
Oxidation: Milnacipran can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert milnacipran to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the milnacipran molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted milnacipran analogs .
相似化合物的比较
Milnacipran is often compared with other SNRIs and antidepressants:
Duloxetine: Another SNRI used for depression and fibromyalgia.
Venlafaxine: An SNRI primarily used for depression and anxiety disorders.
Tricyclic Antidepressants (TCAs): Milnacipran has fewer side effects and better tolerability compared to TCAs, which are known for their anticholinergic and cardiotoxic effects.
Similar Compounds
- Duloxetine
- Venlafaxine
- Desvenlafaxine
- Levomilnacipran
Milnacipran stands out due to its balanced reuptake inhibition of both serotonin and norepinephrine, making it a valuable option for treating fibromyalgia and depression .
属性
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048287, DTXSID601025164 | |
| Record name | Milnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96847-55-1, 92623-85-3 | |
| Record name | Dextromilnacipran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milnacipran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milnacipran [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromilnacipran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXTROMILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of milnacipran?
A1: Milnacipran acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). [, , , ] It binds to both the serotonin and norepinephrine transporters, preventing the reuptake of these neurotransmitters back into the presynaptic neuron. This leads to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing their respective neurotransmission. [, , , ]
Q2: What are the downstream effects of increased serotonin and norepinephrine levels induced by milnacipran?
A3: While the precise mechanisms underlying milnacipran's therapeutic effects remain unclear, increased serotonin and norepinephrine levels are thought to influence various physiological processes related to mood, pain perception, sleep, and cognition. [, ] For instance, in animal models of neuropathic pain, milnacipran's analgesic effects were significantly attenuated by depleting spinal norepinephrine, suggesting a crucial role for the noradrenergic system in its pain-relieving properties. [] Additionally, in a study investigating the effects of repeated milnacipran treatment on synaptic plasticity, the drug restored the suppression of long-term potentiation (LTP), an effect attributed to enhanced serotonin neurotransmission potentially linked to noradrenergic activity. []
Q3: What is the molecular formula and weight of milnacipran?
A3: This information is not provided in the provided research excerpts. For precise structural characterization data, please refer to comprehensive chemical databases or the manufacturer's information.
Q4: Is there any information available on the spectroscopic data (e.g., NMR, IR) of milnacipran within the provided research?
A4: The provided research excerpts do not include spectroscopic data for milnacipran. This information is typically found in chemical characterization studies or the drug's official monograph.
Q5: How is milnacipran absorbed, distributed, metabolized, and excreted (ADME)?
A6: Milnacipran is well-absorbed orally with high bioavailability (>85%). [, ] It is rapidly and extensively distributed throughout the body. [] Milnacipran is largely eliminated in the urine, primarily as the unchanged parent drug or as a glucuronide conjugate. [, ] Notably, its metabolism does not significantly involve the cytochrome P450 enzyme system. [, ]
Q6: Does milnacipran exhibit linear pharmacokinetics?
A7: Yes, milnacipran demonstrates a linear dose-concentration relationship within the therapeutic dose range of 25-200 mg/day. [] This means that plasma concentrations of the drug increase proportionally with increasing doses.
Q7: Are there any clinically significant drug interactions associated with milnacipran?
A9: Although milnacipran's metabolism does not heavily rely on the cytochrome P450 system, potential drug interactions can still occur. [, ] The use of milnacipran with monoamine oxidase inhibitors (MAOIs) is contraindicated due to the risk of serotonin syndrome. [, ] Concomitant use with other serotonergic drugs should be closely monitored. [, ]
Q8: What are the primary clinical indications for milnacipran?
A11: In the United States, milnacipran is approved by the Food and Drug Administration (FDA) for the management of fibromyalgia in adults. [, , ] It is also marketed in some European countries for treating major depressive disorder. [, , , , , ]
Q9: What is the efficacy of milnacipran in treating fibromyalgia?
A12: Clinical trials have demonstrated that milnacipran, at doses of 100 mg/day and 200 mg/day, provides statistically significant improvements in pain, global well-being, and physical function in patients with fibromyalgia compared to placebo. [, , ] These improvements were observed as early as one week after treatment initiation and were sustained for up to 6 months. []
Q10: Does milnacipran alleviate symptoms beyond pain in fibromyalgia patients?
A13: Yes, in addition to pain relief, milnacipran has shown beneficial effects on other fibromyalgia-associated symptoms, including fatigue, cognitive dysfunction, and mental health. [, , ]
Q11: How does the efficacy of milnacipran compare to other antidepressants in treating depression?
A14: Meta-analyses of clinical trials indicate that milnacipran demonstrates comparable efficacy to tricyclic antidepressants (TCAs) and superior efficacy to selective serotonin reuptake inhibitors (SSRIs) in treating major depressive disorder. [, , , ]
Q12: What are the common adverse events associated with milnacipran?
A16: The most commonly reported adverse events associated with milnacipran are nausea, headache, constipation, hot flashes, and insomnia. [, , ] These side effects are generally mild to moderate and tend to subside with continued treatment.
Q13: Does milnacipran have any potential for abuse or dependence?
A17: While milnacipran is not classified as a controlled substance, it can potentially lead to physical dependence, as evidenced by withdrawal symptoms upon abrupt discontinuation, similar to other SNRIs and SSRIs. [] Therefore, gradual tapering of the drug is recommended after extended use.
Q14: Are there specific patient populations where milnacipran use requires caution?
A18: Milnacipran should be used with caution in patients with a history of seizures, cardiovascular disease, or those at risk of hyponatremia. [, ] Additionally, a boxed warning highlights the increased risk of suicidal thinking and behavior in children, adolescents, and young adults (aged 18-24 years) taking antidepressants, including milnacipran. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)
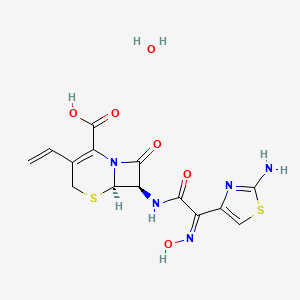


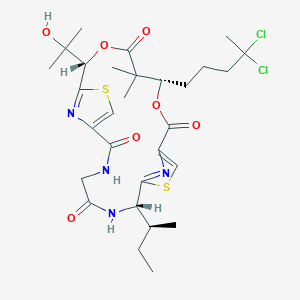


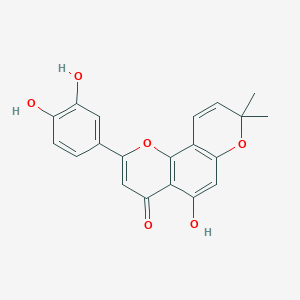
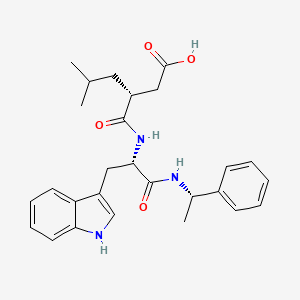

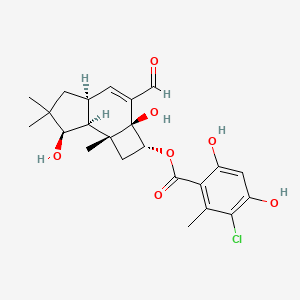
![(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B1247727.png)
